![molecular formula C19H18N4S B5532054 3-(2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532054.png)
3-(2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest often involves multi-step chemical reactions, starting from precursors like amino pyrimidines and benzothiophene derivatives. For example, Soliman et al. (2009) describe the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives as potential antimicrobial agents, indicating a complex synthetic pathway that yields a variety of structurally related compounds with potential biological activity (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of several fused rings, including benzothieno, triazolo, and pyrimidine moieties. These structural features are crucial for the biological activities observed, as they allow for specific interactions with biological targets. The detailed structural elucidation is typically achieved through spectral and analytical data, as demonstrated in studies like that by Gaonkar et al. (2014), who explored the synthesis of benzothieno triazolopyrimidines using microwave-assisted techniques for enhanced efficiency (Gaonkar, Ahn, Princia, & Shetty, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action. Given the diverse pharmacological activities of similar compounds, this compound could potentially be developed into a novel therapeutic agent .
properties
IUPAC Name |
5-(2-phenylethyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-2-6-13(7-3-1)10-11-16-21-22-18-17-14-8-4-5-9-15(14)24-19(17)20-12-23(16)18/h1-3,6-7,12H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSXLIETMQJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine |
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